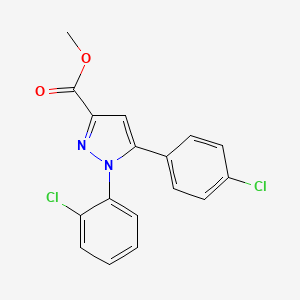

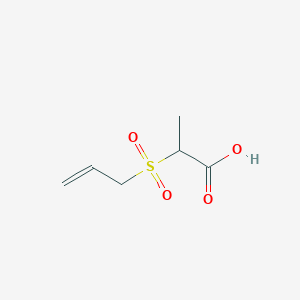

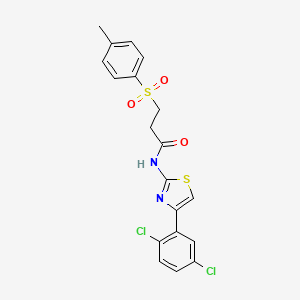

![molecular formula C19H20N2O2 B2920374 3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-60-7](/img/structure/B2920374.png)

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Drug Discovery

The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for a significant exploration of pharmacophore space due to its sp³-hybridization and contributes to the stereochemistry of the molecule . This feature is particularly useful in the design of new drugs with diverse biological profiles.

Antitumor Agents

Compounds featuring the pyrrolidine-2-one scaffold, similar to the one present in this benzamide derivative, have been recurrent in the development of antitumor agents. The structural motif is associated with novel derivatives that show promise in cancer treatment .

Enzyme Inhibition

The pyrrolidine moiety is known to play a role in the inhibition of certain enzymes. For example, derivatives of pyrrolidine have been studied for their potential as inhibitors of the tumor necrosis factor α-converting enzyme, which could have therapeutic implications for diseases like rheumatoid arthritis .

Stereoselective Binding

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of compounds can lead to varied biological profiles. This is because the spatial orientation of substituents can affect the binding mode to enantioselective proteins, which is crucial for the development of drugs with specific target selectivity .

Pharmacokinetic Modulation

The introduction of heteroatomic fragments, such as the pyrrolidine ring, into drug molecules is a strategic choice to modify physicochemical parameters. This can lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles for drug candidates .

Structural Diversity in Drug Design

The non-planarity of the pyrrolidine ring, due to a phenomenon called “pseudorotation,” increases the three-dimensional coverage of the molecule. This structural diversity is advantageous in drug design, allowing medicinal chemists to generate a wider array of structurally unique and potentially more effective drug candidates .

Synthetic Strategies

The compound’s structure allows for various synthetic strategies, either through ring construction from different cyclic or acyclic precursors or through functionalization of preformed pyrrolidine rings. These methods are essential for the efficient synthesis of new compounds with desired biological activities .

Propriétés

IUPAC Name |

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-8-9-15(11-14(13)2)19(23)20-16-5-3-6-17(12-16)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALIHAQMEWUHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

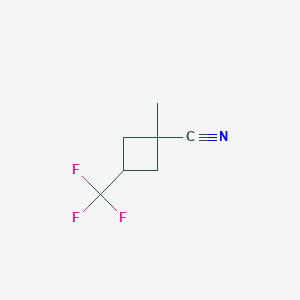

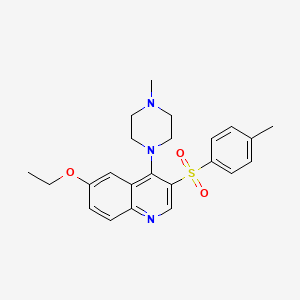

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)

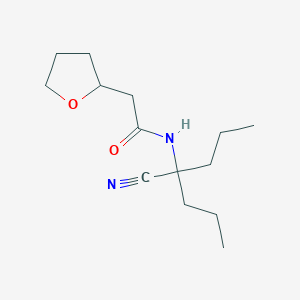

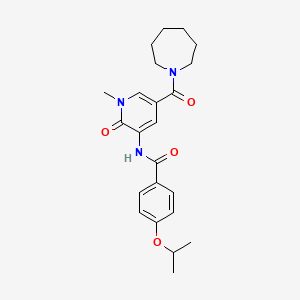

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)

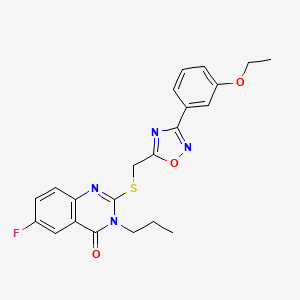

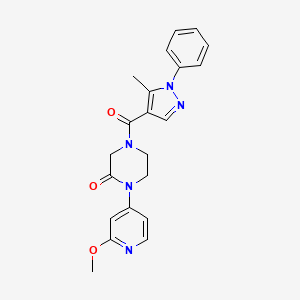

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)

![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)

![7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B2920308.png)